molecular formula C17H11ClF2N2O B15282439 6-chloro-2-(2,6-difluorophenyl)-N-methyl-4-quinolinecarboxamide

6-chloro-2-(2,6-difluorophenyl)-N-methyl-4-quinolinecarboxamide

Cat. No.: B15282439
M. Wt: 332.7 g/mol
InChI Key: SMRFBSYIUPPQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-(2,6-difluorophenyl)-N-methyl-4-quinolinecarboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2,6-difluorophenyl)-N-methyl-4-quinolinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Nitration and Reduction: The starting material, 2,6-difluoroaniline, undergoes nitration to form 2,6-difluoronitrobenzene. This intermediate is then reduced to 2,6-difluoroaniline.

    Quinoline Formation: The 2,6-difluoroaniline is then reacted with 6-chloro-4-quinolinecarboxylic acid under acidic conditions to form the quinoline core.

    Amidation: The final step involves the amidation of the quinoline derivative with N-methylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2,6-difluorophenyl)-N-methyl-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with different nucleophiles.

Scientific Research Applications

6-chloro-2-(2,6-difluorophenyl)-N-methyl-4-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2,6-difluorophenyl)-N-methyl-4-quinolinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-(2,6-difluorophenyl)quinoline: Similar structure but lacks the N-methylcarboxamide group.

    2,6-difluoro-N-methylquinoline-4-carboxamide: Similar structure but lacks the chlorine atom.

Uniqueness

6-chloro-2-(2,6-difluorophenyl)-N-methyl-4-quinolinecarboxamide is unique due to the presence of both the chlorine atom and the N-methylcarboxamide group. This combination of functional groups contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H11ClF2N2O

Molecular Weight

332.7 g/mol

IUPAC Name

6-chloro-2-(2,6-difluorophenyl)-N-methylquinoline-4-carboxamide

InChI

InChI=1S/C17H11ClF2N2O/c1-21-17(23)11-8-15(16-12(19)3-2-4-13(16)20)22-14-6-5-9(18)7-10(11)14/h2-8H,1H3,(H,21,23)

InChI Key

SMRFBSYIUPPQGB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=C(C=CC=C3F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.